molecular formula C12H17NO4S B2567161 2-Benzenesulfonamido-3-methylpentanoic acid CAS No. 168974-60-5

2-Benzenesulfonamido-3-methylpentanoic acid

Cat. No. B2567161
CAS RN: 168974-60-5
M. Wt: 271.33
InChI Key: WWGFHIUBQGZSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Benzenesulfonamido-3-methylpentanoic acid consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom. For a detailed 3D structure, you may refer to the resources provided by chemical suppliers or databases .

Scientific Research Applications

Oxidative Cross-Coupling Reactions

One significant application of benzenesulfonamides in scientific research is their role in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in reactions with acrylate esters, facilitated by a catalyst system of Pd(OAc)2 and Cu(OAc)2 under air, to produce phenanthridine derivatives in high yields. This process highlights the utility of benzenesulfonamides in synthesizing complex organic structures, contributing to advancements in organic chemistry and material science (Miura et al., 1998).

Catalysis and Reaction Media

Benzenesulfonamides have been explored as intermediates in catalysis and reaction media. A notable example is their involvement in Friedel-Crafts sulfonylation reactions, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media and Lewis acid catalysts, demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. This research underscores the role of benzenesulfonamides in facilitating chemical reactions through innovative catalytic processes (Nara et al., 2001).

Adsorption Characteristics

The study of adsorption characteristics of compounds on graphene revealed that chemicals with larger molecule sizes and more benzene rings, such as benzenesulfonamides, exhibit higher adsorption speeds and capacities. This finding is critical for environmental science, particularly for the removal of hazardous chemicals from wastewater, indicating the potential of benzenesulfonamides in environmental remediation applications (Wu et al., 2011).

properties

IUPAC Name

2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.